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Compound of Interest

Compound Name: Feroline

Cat. No.: B1238008 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol and data interpretation guide

for the structural elucidation of Feroline using Nuclear Magnetic Resonance (NMR)

spectroscopy. Quantitative data is presented in structured tables, and experimental workflows

are visualized using diagrams.

Introduction
Feroline ([(3Z,8Z)-5-hydroxy-5,9-dimethyl-2-propan-2-ylcyclodeca-3,8-dien-1-yl] 4-

hydroxybenzoate) is a natural product with the molecular formula C₂₂H₃₀O₄.[1][2][3] The

structural complexity of Feroline, featuring a ten-membered ring, multiple stereocenters, and

distinct functional groups, necessitates a comprehensive analytical approach for its

characterization. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the complete structural assignment of such molecules.[4] This application

note outlines the standard one-dimensional (1D) and two-dimensional (2D) NMR experiments

used to determine the constitution and relative stereochemistry of Feroline.

Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for Feroline,

recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for Feroline (500 MHz, CDCl₃)
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Position
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

1 5.35 dd 10.5, 4.5 1H

2 2.80 m 1H

3 5.60 d 10.0 1H

4a 2.30 m 1H

4b 2.15 m 1H

6a 1.80 m 1H

6b 1.65 m 1H

7 5.10 t 7.0 1H

10a 2.40 m 1H

10b 2.25 m 1H

11 1.60 s 3H

12 1.05 d 7.0 3H

13 1.02 d 7.0 3H

14 1.70 s 3H

15 1.25 s 3H

2' 7.90 d 8.5 2H

3' 6.85 d 8.5 2H

4'-OH 5.80 br s 1H

5-OH 2.10 s 1H

Table 2: ¹³C NMR Data for Feroline (125 MHz, CDCl₃)
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Position Chemical Shift (δ) ppm DEPT

1 78.5 CH

2 50.2 CH

3 128.9 CH

4 40.1 CH₂

5 72.8 C

6 41.5 CH₂

7 125.0 CH

8 135.5 C

9 48.9 CH₂

10 138.0 C

11 28.1 CH₃

12 21.5 CH₃

13 21.3 CH₃

14 16.5 CH₃

15 24.8 CH₃

1' 122.0 C

2' 132.2 CH

3' 115.5 CH

4' 160.1 C

C=O 166.5 C

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

designed for a standard 500 MHz NMR spectrometer.
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Sample Preparation
Dissolution: Dissolve 5-10 mg of purified Feroline in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Spectroscopy
¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: 12 ppm.

Acquisition Time: 2.73 s.

Relaxation Delay: 2.0 s.

Number of Scans: 16.

Temperature: 298 K.

¹³C NMR:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: 1.36 s.

Relaxation Delay: 2.0 s.

Number of Scans: 1024.
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Temperature: 298 K.

DEPT-135:

Pulse Program: Standard DEPT-135 pulse sequence.

Parameters: Use the same spectral width and temperature as the ¹³C experiment. This

experiment helps differentiate between CH, CH₂, and CH₃ signals.

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Program:cosygpqf.

Data Points: 2048 in F2, 512 in F1.

Number of Scans: 8 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

Pulse Program:hsqcedetgpsisp2.3.

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

Data Points: 1024 in F2, 256 in F1.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-

¹³C).

Pulse Program:hmbcgplpndqf.

Long-Range Coupling Constant: Optimized for 8 Hz.
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Data Points: 2048 in F2, 512 in F1.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify through-space correlations between protons that are in close

proximity, which is crucial for determining relative stereochemistry.

Pulse Program:noesygpph.

Mixing Time: 500 ms.

Data Points: 2048 in F2, 512 in F1.

Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the

structural elucidation of Feroline.
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Caption: Experimental workflow for Feroline structural analysis.
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Caption: Logical relationships in NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1915855/
https://pubmed.ncbi.nlm.nih.gov/1915855/
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.creative-biostructure.com/nmr-spectra-how-to-read-and-interpret.htm
https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=12051
https://www.benchchem.com/product/b1238008#nmr-spectroscopy-for-feroline-structural-analysis
https://www.benchchem.com/product/b1238008#nmr-spectroscopy-for-feroline-structural-analysis
https://www.benchchem.com/product/b1238008#nmr-spectroscopy-for-feroline-structural-analysis
https://www.benchchem.com/product/b1238008#nmr-spectroscopy-for-feroline-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

